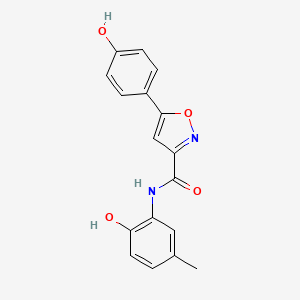![molecular formula C17H14ClN3OS B5971576 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This molecule is also known as CCT244747 and belongs to the class of pyrimidinones.
Mecanismo De Acción
The exact mechanism of action of 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone is not fully understood. However, it has been shown to inhibit the activity of polo-like kinase 1 (PLK1), a protein that plays a role in cell division and proliferation. Inhibition of PLK1 activity leads to cell cycle arrest and apoptosis, which may explain the anticancer activity of this compound.
Biochemical and Physiological Effects:
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been shown to have several biochemical and physiological effects. In cancer cells, it induces cell cycle arrest and apoptosis, leading to cell death. It has also been shown to inhibit the migration and invasion of cancer cells. In neurodegenerative diseases, it has been shown to protect against oxidative stress and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone in lab experiments is its potential therapeutic properties. This compound has shown promise in treating various diseases, making it a valuable tool for researchers. However, one limitation of using this compound is its relatively low solubility, which may make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone. One direction is to further investigate its potential therapeutic properties in various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, future research could focus on improving the solubility of this compound, making it easier to work with in lab experiments.
Métodos De Síntesis
The synthesis of 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone involves a multi-step process. The first step involves the reaction of 2-chlorobenzyl chloride with potassium thioacetate to form 2-(2-chlorobenzyl)thioacetate. This intermediate is then reacted with 5-phenyl-2,4-dioxo-3,4-dihydropyrimidine to form the final product, 6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone. The synthesis of this compound has been reported in several scientific journals.
Aplicaciones Científicas De Investigación
6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone has been studied for its potential therapeutic properties in various diseases. It has been shown to have anticancer activity in several cancer cell lines, including breast, colon, and lung cancer cells. This compound has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, it has been shown to have anti-inflammatory and anti-bacterial properties.
Propiedades
IUPAC Name |
4-amino-2-[(2-chlorophenyl)methylsulfanyl]-5-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c18-13-9-5-4-8-12(13)10-23-17-20-15(19)14(16(22)21-17)11-6-2-1-3-7-11/h1-9H,10H2,(H3,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYIREXLENEDLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(NC2=O)SCC3=CC=CC=C3Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-2-[(2-chlorobenzyl)sulfanyl]-5-phenyl-4(3H)-pyrimidinone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]methyl}quinazolin-4(3H)-one](/img/structure/B5971502.png)
![9-methyl-3-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5971507.png)
![7-cyclohexyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971509.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B5971516.png)
![2-(4-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepan-1-yl)-1,3-benzothiazole](/img/structure/B5971521.png)
![2-{4-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B5971524.png)
![methyl 2-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5971530.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-3-(methoxymethyl)piperidine](/img/structure/B5971542.png)
![methyl 4-{4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}benzoate](/img/structure/B5971543.png)
![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)

![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)